1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic compound that belongs to the class of urea derivatives It features a benzhydryl group attached to a urea moiety, which is further linked to a 3-methyl-1,2,4-oxadiazole ring
Preparation Methods
The synthesis of 1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions, where a benzhydryl halide reacts with a nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a carbamate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea can undergo various chemical reactions:
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique properties of the oxadiazole ring make this compound suitable for use in high-energy materials and as a component in organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea can be compared with other similar compounds:
1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea: This compound features a similar structure but with an additional phenyl ring, which may alter its chemical properties and biological activities.
Other Oxadiazole Derivatives: Compounds such as 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione exhibit different substituents on the oxadiazole ring, leading to variations in their applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-20-16(24-22-13)12-19-18(23)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBYBNMLMLOCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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